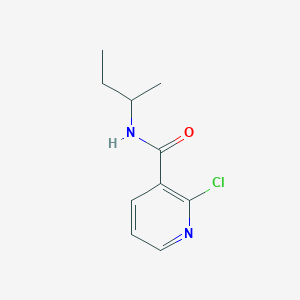

N-(Sec-butyl)-2-chloronicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Sec-butyl)-2-chloronicotinamide is a chemical compound that contains a sec-butyl group . The sec-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of −C4H9 . It is derived from either of the two isomers of butane . The sec-butyl group is connected at one of the non-terminal (internal) carbon atoms .

Synthesis Analysis

The synthesis of N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . Broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields are a few important features of this methodology .Molecular Structure Analysis

The sec-butyl group in N-(Sec-butyl)-2-chloronicotinamide is chiral . The carbon atom at position 2 is a stereocenter . It has four different groups attached: −H, −CH3, −CH2−CH3, and −R (the R group is not equal to those three groups) .Chemical Reactions Analysis

Organolithium reagents, including n-BuLi, are used in the synthesis of specific aldehydes and ketones . One such synthetic pathway is the reaction of an organolithium reagent with disubstituted amides .Physical And Chemical Properties Analysis

One of the most useful chemical properties of n-BuLi is its ability to deprotonate a wide range of weak Brønsted acids . t-Butyllithium and s-butyllithium are more basic . n-BuLi can deprotonate (that is, metalate) many types of C−H bonds, especially where the conjugate base is stabilized by electron delocalization or one or more heteroatoms (non-carbon atoms) .科学的研究の応用

Electrical Laminates and Composite Materials

While not directly related to its pharmacological properties, N-sec-butyl Pentedrone has applications in composite materials. Unsaturated polyester resin-based electrical laminates benefit from its ease of fabrication, low cost, and excellent insulation properties . These laminates find use in electrical engineering and insulation applications.

Safety and Hazards

将来の方向性

There are several areas of future research related to N-(Sec-butyl)-2-chloronicotinamide, including the development of new insect repellents that are more effective and have fewer negative side effects. Other areas of research include the study of its effects on the environment and its potential use in agriculture as a pest repellent .

作用機序

Target of Action

N-(Sec-butyl)-2-chloronicotinamide is a complex chemical compoundIt is known that nitrile-containing pharmaceuticals, like n-(sec-butyl)-2-chloronicotinamide, can bring additional benefits including enhanced binding affinity to the target .

Mode of Action

It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that N-(Sec-butyl)-2-chloronicotinamide may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that butachlor, a chloroacetamide herbicide, inhibits early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes . Given the structural similarities, N-(Sec-butyl)-2-chloronicotinamide may affect similar pathways.

Pharmacokinetics

It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .

Result of Action

It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that N-(Sec-butyl)-2-chloronicotinamide may have similar effects.

Action Environment

It is known that the environment can influence the action of organolithium reagents . This suggests that environmental factors may also influence the action of N-(Sec-butyl)-2-chloronicotinamide.

特性

IUPAC Name |

N-butan-2-yl-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-7(2)13-10(14)8-5-4-6-12-9(8)11/h4-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLXUEXNFXGGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate](/img/structure/B2608097.png)

![2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2608098.png)

![4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2608099.png)

![1-(3-Chlorobenzyl)-3'-(4-methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2608102.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2608112.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608114.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2608118.png)